molecular formula C15H8Cl2N2O3 B13097853 2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid CAS No. 920019-82-5

2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid

Cat. No.: B13097853
CAS No.: 920019-82-5
M. Wt: 335.1 g/mol
InChI Key: QEULATHMPCMXCF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research, specifically as a key synthetic intermediate for developing potent Calcium Release-Activated Calcium (CRAC) channel blockers. The indazole-3-carboxamide scaffold is a privileged structure in drug discovery, and the specific regiochemistry of the carboxamide linker is critically important for its biological activity . Research indicates that structural analogs of this compound, which maintain the indazole-3-carboxamide core, actively inhibit calcium influx in immune cells, such as mast cells, with sub-µM IC 50 values, whereas its reverse amide isomer is completely inactive even at 100 µM concentrations . By modulating the CRAC channel, this class of compounds can stabilize mast cells, inhibiting the release of pro-inflammatory mediators like β-hexosaminidase and tumor necrosis factor α (TNFα) . This mechanism represents a promising therapeutic strategy for intervening in a range of pathological conditions driven by aberrant mast cell activation, including autoimmune disorders, severe inflammatory conditions, and certain cancers . Furthermore, 2H-indazole-3-carboxamide derivatives have recently been identified as novel, potent prostanoid EP4 receptor antagonists, showing remarkable efficacy in colorectal cancer immunotherapy models. These compounds can impair tumor growth and enhance cytotoxic CD8+ T cell-mediated antitumor immunity, demonstrating potential for use in combination with anti-PD-1 antibodies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

920019-82-5

Molecular Formula

C15H8Cl2N2O3

Molecular Weight

335.1 g/mol

IUPAC Name

2-(2,4-dichlorobenzoyl)indazole-3-carboxylic acid

InChI

InChI=1S/C15H8Cl2N2O3/c16-8-5-6-9(11(17)7-8)14(20)19-13(15(21)22)10-3-1-2-4-12(10)18-19/h1-7H,(H,21,22)

InChI Key

QEULATHMPCMXCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with indazole-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted indazole derivatives, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid Indazole 2,4-Dichlorobenzoyl (C₆H₃Cl₂CO-), carboxylic acid (-COOH) C₁₅H₁₀Cl₂N₂O₂ 321.16 Carboxylic acid, dichlorobenzoyl
Ixazomib (Proteasome Inhibitor) Boronic acid dioxaborolane 2,5-Dichlorobenzoyl, acetylated amine C₁₄H₁₉BCl₂N₂O₄ 361.03 Boronic acid, dichlorobenzoyl
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) complex Thiourea-metal complex Two 2,4-dichlorobenzoyl groups, methylthiourea, Fe(III) center Not explicitly provided Not provided Thiourea, dichlorobenzoyl, Fe³⁺
Pyrazoxyfen (Herbicide) Pyrazole 2,4-Dichlorobenzoyl, phenylethanone C₂₀H₁₆Cl₂N₂O₃ 403.26 Dichlorobenzoyl, ketone

Key Observations :

  • The target compound and pyrazoxyfen share the 2,4-dichlorobenzoyl group, but their core structures differ (indazole vs. pyrazole), leading to divergent biological roles .
  • Ixazomib incorporates a 2,5-dichlorobenzoyl group and a boronic acid, enabling proteasome inhibition via reversible binding .
  • The Fe(III) complex leverages thiourea-dichlorobenzoyl ligands for ribonucleotide reductase inhibition, a mechanism absent in the target compound .

Key Observations :

  • The Fe(III) complex exhibits superior binding affinity (-7.76 kcal/mol) compared to its precursor ligand (-6.20 kcal/mol), attributed to hydrophobic interactions and hydrogen bonding with residues like Arg 293 and Ser 217 .
  • Ixazomib’s boronic acid group enables irreversible proteasome binding , contrasting with the reversible interactions of carboxylic acid-containing analogues .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound LogP (Lipophilicity) Water Solubility Bioavailability (HIA%) Caco2 Permeability (%)
This compound Estimated ~3.5* Low (high logP) Not provided Not provided
Ixazomib 1.8 (moderate) High >90% 53.64
Fe(III) complex Not provided Moderate 97.80% 53.64
Pyrazoxyfen ~4.0 (high) Low Not provided Not provided

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations :

  • The Fe(III) complex demonstrates high human intestinal absorption (HIA: 97.80%) , suggesting oral bioavailability superior to ixazomib .
  • Pyrazoxyfen’s high logP aligns with its herbicidal role, favoring cuticle penetration in plants .

Biological Activity

2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid is a derivative of indazole known for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step chemical reactions that include cyclization and acylation processes. Recent methodologies have emphasized the use of environmentally friendly conditions, such as visible-light-induced reactions, to enhance yield and reduce by-products . The compound's synthesis is crucial for exploring its biological properties and establishing effective SAR.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound against various pathogens. Notably, it exhibits significant activity against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. In vitro assays demonstrated that this compound has lower IC50 values than standard treatments like metronidazole, indicating superior potency .

Table 1: Antimicrobial Activity of this compound

PathogenIC50 (µM)Reference
Giardia intestinalis<0.050
Entamoeba histolytica<0.050
Trichomonas vaginalis<0.050
Candida albicans10
Candida glabrata10

The compound's mechanism of action against these protozoa remains to be fully elucidated; however, structural modifications have been shown to enhance antiprotozoal activity significantly. For instance, substituents on the phenyl ring have been linked to increased potency .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects through inhibition of cyclooxygenase-2 (COX-2). The compound demonstrated promising results in inhibiting COX-2 activity in vitro, which is relevant for conditions characterized by inflammation .

Table 2: COX-2 Inhibition by this compound

Concentration (µM)COX-2 Inhibition (%)Reference
10Significant
50Moderate

Case Studies and Research Findings

Recent research has highlighted the importance of structure-activity relationships in optimizing the biological activity of indazole derivatives. A study focusing on various substitutions on the indazole scaffold found that electron-withdrawing groups significantly enhance antiprotozoal activity. Compounds with halogen or methoxy groups at specific positions exhibited markedly improved efficacy against tested protozoa .

Additionally, a comparative study assessed the cytotoxicity of these compounds on human cell lines (HaCaT and HeLa) and found that many derivatives exhibited low cytotoxicity while retaining high antimicrobial potency. This selectivity is crucial for developing therapeutics with minimal side effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,4-Dichlorobenzoyl)-2H-indazole-3-carboxylic acid, and how can reaction yields be optimized?

The synthesis of derivatives containing dichlorobenzoyl groups often involves condensation reactions. For example, similar compounds are synthesized by refluxing intermediates (e.g., 3-formyl-indole derivatives) with thiourea or aminothiazolone derivatives in acetic acid, using sodium acetate as a catalyst. Reaction optimization may include adjusting molar ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine), reflux duration (3–5 hours), and recrystallization from DMF/acetic acid mixtures to improve purity and yield .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities.
  • FTIR and NMR Spectroscopy : To confirm functional groups (e.g., carboxylic acid, indazole ring) and chlorobenzoyl substituents.
  • Mass Spectrometry (MS) : For molecular weight verification.
  • X-ray Crystallography : To resolve stereochemical ambiguities, if applicable .

Q. How does the 2,4-dichlorobenzoyl moiety influence biological activity in preliminary assays?

The 2,4-dichlorobenzoyl group enhances binding affinity to target receptors through hydrophobic interactions and hydrogen bonding. For example, in molecular docking studies of related complexes, this moiety formed four hydrogen bonds with residues like Arg 293 and Ser 217, contributing to a ΔG value of -7.64 kcal/mol and an inhibition constant of 2.11 µM .

Q. What pharmacokinetic properties (e.g., bioavailability) have been observed for this compound?

In vitro studies of structurally similar compounds show high human intestinal absorption (HIA: 97.80%) and moderate Caco2 permeability (53.64%), suggesting potential oral bioavailability. These properties should be validated via in vivo models .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental bioactivity data?

Discrepancies may arise from solvent effects or protein flexibility. Strategies include:

  • Molecular Dynamics (MD) Simulations : To assess ligand-receptor stability under physiological conditions.
  • Binding Free Energy Calculations : Use methods like MM/GBSA to refine ΔG predictions.
  • In Vitro Validation : Compare inhibition constants (e.g., IC50) with docking scores to identify outliers .

Q. What strategies mitigate mutagenic risks identified in Ames testing while retaining anticancer efficacy?

While the compound’s precursors showed mutagenicity in Ames tests, structural modifications (e.g., introducing electron-withdrawing groups) or prodrug formulations could reduce genotoxicity. Dose-response studies in animal models are critical to balance efficacy and safety .

Q. How can computational models predict metabolic pathways and potential toxic metabolites?

Tools like ADMET Predictor or SwissADME can simulate phase I/II metabolism. Focus on cytochrome P450-mediated oxidation of the indazole ring or hydrolysis of the benzoyl group. Experimental validation via LC-MS/MS in hepatocyte models is recommended .

Q. What methodologies assess stability under varying storage and physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline pH to identify degradation products.
  • Long-Term Stability : Store at -20°C (as recommended for related boronic acid derivatives) and monitor purity via HPLC .

Data Contradictions and Methodological Insights

  • Mutagenicity vs. Therapeutic Potential : While Ames test data indicate mutagenicity, the compound’s high HIA and binding affinity suggest therapeutic promise. Researchers should prioritize in vivo toxicokinetic studies to clarify risk-benefit ratios .
  • Docking vs. In Vitro Activity : Lower ΔG values (e.g., -7.64 kcal/mol) may not always correlate with higher in vitro potency due to off-target effects. Combinatorial assays (e.g., kinase profiling) are advised to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.